Product packaging for Cyclohexane, 1,2-bis(methylene)-(Cat. No.:CAS No. 2819-48-9)

Cyclohexane, 1,2-bis(methylene)-

Cat. No.: B042676
CAS No.: 2819-48-9
M. Wt: 108.18 g/mol
InChI Key: DYEQHQNRKZJUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexane, 1,2-bis(methylene)- is a highly versatile and valuable synthetic intermediate in advanced organic and materials chemistry research. Its structure, featuring a cyclohexane ring with two exocyclic methylene groups, provides a unique and reactive platform for further functionalization. A primary research application involves its use as a precursor in the synthesis of complex organic frameworks, including polymers and dendrimers, where it can act as a core building block. Its exocyclic double bonds are susceptible to various cycloaddition reactions, such as the Diels-Alder reaction, making it an excellent dienophile for constructing bridged and fused bicyclic systems with enhanced structural complexity. Furthermore, this compound serves as a key starting material in the development of novel ligands for catalysis and in the creation of molecular scaffolds for supramolecular chemistry studies. Its inherent rigidity and potential for spatial extension make it particularly interesting for investigating structure-property relationships in the design of new materials with tailored characteristics, such as porosity, thermal stability, or specific electronic properties. Researchers value Cyclohexane, 1,2-bis(methylene)- for its ability to introduce defined geometry and functionality into target molecules, facilitating the exploration of new chemical space and the development of innovative technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B042676 Cyclohexane, 1,2-bis(methylene)- CAS No. 2819-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEQHQNRKZJUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182460
Record name Cyclohexane, 1,2-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2819-48-9
Record name Cyclohexane, 1,2-bis(methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,2-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclohexane, 1,2 Bis Methylene

Classical Multi-Step Synthetic Pathways

Condensation and Hydrogenation Sequences from Maleic Anhydride (B1165640) Derivatives

A common strategy for synthesizing the cyclohexane (B81311) backbone involves the Diels-Alder reaction between a suitable diene and maleic anhydride or its derivatives. For instance, the reaction of butadiene with maleic anhydride yields cis-Δ4-tetrahydrophthalic anhydride. orgsyn.org This adduct serves as a key intermediate. The synthesis proceeds by heating a mixture of maleic anhydride in a solvent like dry benzene (B151609) and introducing butadiene gas. orgsyn.org The exothermic reaction leads to the formation of the product, which can be isolated upon cooling. orgsyn.org Subsequent steps would involve reduction of the anhydride and the endocyclic double bond, followed by transformations to introduce the exocyclic double bonds. A related approach involves the reaction of a C5 cut containing cyclopentadiene (B3395910) and isoprene (B109036) with maleic anhydride, which, after hydrogenation, can lead to substituted cyclohexanedicarboxylic acid anhydrides. google.com

Strategies Involving Hexahydrophthalic Anhydride and its Esters

Hexahydrophthalic anhydride, the hydrogenated derivative of phthalic anhydride, is a pivotal precursor in several synthetic routes to Cyclohexane, 1,2-bis(methylene)-. orgsyn.org Both the cis and trans isomers of 1,2-Cyclohexanedicarboxylic anhydride can be utilized. sigmaaldrich.comsigmaaldrich.com These anhydrides can be converted to their corresponding diesters, for example, by reaction with an alcohol in the presence of a catalyst. One method involves the esterification of cyclohexane-1,2-dicarboxylic anhydride with n-butanol using an ionic liquid catalyst to produce dibutyl cyclohexane-1,2-dicarboxylate. google.com These diesters are then subjected to further reactions to generate the desired diene.

Pyrolysis of Diesters for Exocyclic Double Bond Formation

The pyrolysis of appropriate diesters is a key method for creating the exocyclic double bonds of Cyclohexane, 1,2-bis(methylene)-. This elimination reaction typically involves heating the diester at high temperatures, often under vacuum, to induce the cleavage of the ester groups and formation of the alkene moieties. The pyrolysis of diacetate or dixanthate esters derived from the corresponding diols is a common strategy. While the search results mention the use of pyrolysis, specific details on the pyrolysis of diesters to form Cyclohexane, 1,2-bis(methylene)- are limited. However, the general principle of pyrolysis is applied in various organic syntheses to create double bonds. rsc.orgpsu.edudoi.org

The efficiency of the pyrolysis of diesters is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, pressure, and reaction time. The temperature must be high enough to overcome the activation energy of the elimination reaction but not so high as to cause undesired side reactions or decomposition of the product. osti.govmdpi.com The pressure is often reduced to facilitate the removal of the volatile byproducts, thereby shifting the equilibrium towards the desired diene. The residence time in the hot zone of the pyrolysis apparatus is also critical; it needs to be long enough for the reaction to proceed to completion but short enough to minimize thermal degradation. The choice of the ester leaving group also plays a significant role, with acetates and xanthates being common choices due to their propensity for clean syn-elimination.

Routes from Cyclohexanedicarboxylic Anhydrides and Acids

Direct conversion of cis-1,2-cyclohexanedicarboxylic anhydride or the corresponding dicarboxylic acid has been a successful, albeit multi-step, approach to obtaining Cyclohexane, 1,2-bis(methylene)-. orgsyn.org These methods have reported yields ranging from 11-77%. orgsyn.org The synthesis generally involves the reduction of the carboxylic acid or anhydride functionalities to diols, which are then converted into a form suitable for elimination to form the exocyclic double bonds. For example, the diols can be esterified to diacetates or converted to other derivatives that undergo thermal or base-induced elimination.

Diethyl Phthalate (B1215562) as a Synthetic Precursor

Diethyl phthalate has served as a starting material for the synthesis of Cyclohexane, 1,2-bis(methylene)-. orgsyn.org This approach involves the hydrogenation of the aromatic ring of diethyl phthalate to yield diethyl cyclohexanedicarboxylate. This is then followed by a series of reactions, likely involving the reduction of the ester groups to alcohols and subsequent elimination reactions, to generate the final product. The initial hydrogenation step is crucial and can be carried out using various catalytic systems.

Interactive Data Tables

Table 1: Precursors and Reported Yields for Cyclohexane, 1,2-bis(methylene)- Synthesis

Precursor Synthetic Route Reported Yield (%) Reference
cis-1,2-Cyclohexanedicarboxylic Anhydride Multi-step procedure 11-77 orgsyn.org
cis-1,2-Cyclohexanedicarboxylic Acid Multi-step procedure 11-77 orgsyn.org

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
Cyclohexane, 1,2-bis(methylene)- C₈H₁₂
Maleic Anhydride C₄H₂O₃
cis-Δ4-Tetrahydrophthalic Anhydride C₈H₈O₃
Butadiene C₄H₆
Benzene C₆H₆
Cyclopentadiene C₅H₆
Isoprene C₅H₈
Hexahydrophthalic Anhydride C₈H₁₀O₃
cis-1,2-Cyclohexanedicarboxylic Anhydride C₈H₁₀O₃
trans-1,2-Cyclohexanedicarboxylic Anhydride C₈H₁₀O₃
n-Butanol C₄H₁₀O
Dibutyl cyclohexane-1,2-dicarboxylate C₁₆H₂₈O₄
Diethyl Phthalate C₁₂H₁₄O₄

Advanced and General Synthetic Approaches

General routes to 1,2-bis(methylene)cyclohexane often employ elimination reactions from suitably functionalized cyclohexane rings. These methods are designed to be robust and provide the target diene in high purity and yield.

Preparation from Olefins via Bromomethanesulfonyl Bromide Adducts

A notable and general method for synthesizing conjugated dienes from olefins involves the use of bromomethanesulfonyl bromide. This procedure has been successfully applied to the synthesis of 1,2-dimethylenecyclohexane from 1-methylcyclohexene. acs.org The process occurs in three main stages:

Adduct Formation: 1-Methylcyclohexene undergoes a free-radical addition reaction with bromomethanesulfonyl bromide. This reaction is typically initiated photochemically using a mercury lamp at low temperatures (-15°C) in a solvent like methylene (B1212753) chloride. This step yields an intermediate, 1-bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane, in nearly quantitative yield. acs.org

Double Elimination: The resulting adduct is then treated with a strong base to induce a double elimination reaction. A common and effective base for this transformation is potassium tert-butoxide in a tert-butyl alcohol-tetrahydrofuran solvent mixture. acs.org This step first eliminates hydrogen bromide and then sulfur dioxide and a bromide ion, leading to the formation of the two exocyclic double bonds.

Purification: The final product, 1,2-dimethylenecyclohexane, is a colorless liquid that can be purified by distillation under reduced pressure, with reported yields around 65%. acs.org

The scope of this reaction is quite broad, demonstrating its utility as a general method for diene synthesis.

Interactive Table: Synthesis of Dienes from Olefins via Bromomethanesulfonyl Bromide Adducts acs.org (Note: This table represents the general scope of the reaction as reported in the literature.)

OlefinDiene ProductYield (%)
1-Methylcyclohexene1,2-Dimethylenecyclohexane65
Styrene1-Phenyl-1,3-butadiene50
α-Methylstyrene2-Phenyl-1,3-butadiene72
Cyclohexene (B86901)1,3-Cyclohexadiene55

Wittig Reaction Applications in Cyclic Diene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls (aldehydes and ketones) into alkenes. acs.orgnih.gov This methodology can be extended to the synthesis of cyclic dienes like 1,2-bis(methylene)cyclohexane by using a cyclic diketone as the starting material. The key components of the reaction are:

A Carbonyl Compound: For this specific synthesis, the starting material would be 1,2-cyclohexanedione.

A Phosphonium (B103445) Ylide (Wittig Reagent): The most common reagent for introducing a methylene group is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). nih.gov

The synthesis proceeds by reacting two equivalents of the Wittig reagent with one equivalent of 1,2-cyclohexanedione. The ylide is typically prepared in situ by deprotonating a phosphonium salt, such as triphenylmethylphosphonium bromide, with a strong base like n-butyllithium or sodium hydride. nih.govpearson.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of an oxaphosphetane intermediate. ijcrcps.com This intermediate rapidly decomposes to form the desired alkene and a triphenylphosphine (B44618) oxide byproduct. acs.org By performing this reaction on both ketone functionalities of the diketone, 1,2-bis(methylene)cyclohexane is formed. While the Wittig reaction is very effective, it can be sensitive to sterically hindered ketones, though this is less of a concern for the relatively accessible carbonyls in 1,2-cyclohexanedione. nih.gov

Synthesis of Substituted Cyclohexane, 1,2-bis(methylene)- Derivatives

The synthesis of derivatives of 1,2-bis(methylene)cyclohexane, particularly those with substituents on the cyclohexane ring, is crucial for studying how these modifications influence the diene's properties and reactivity.

Regioselective Functionalization Strategies

A primary strategy for the synthesis of substituted 1,2-bis(methylene)cyclohexane derivatives involves starting with a pre-functionalized cyclic precursor. This approach ensures that the substituent is precisely located in the final product. For example, the synthesis of 4-methyl-1,2-dimethylenecyclohexane and 4,5-dimethyl-1,2-dimethylenecyclohexane has been successfully demonstrated. acs.org

The synthesis of the 4-methyl derivative illustrates this strategy effectively:

Diels-Alder Reaction: The process begins with a Diels-Alder reaction between isoprene and maleic anhydride to form 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Esterification and Reduction: The anhydride is converted to its diethyl ester, which is then reduced using lithium aluminum hydride to yield 4-methyl-cis-1,2-bis(hydroxymethyl)cyclohex-4-ene.

Acetylation and Pyrolysis: The diol is acetylated to form the corresponding diacetate. Subsequent pyrolysis of this diacetate at high temperatures yields the target diene, 4-methyl-1,2-dimethylenecyclohexane. acs.org

This multi-step sequence demonstrates a reliable method for introducing substituents at specific positions on the cyclohexane ring prior to the formation of the exocyclic double bonds.

Impact of Substituents on Synthetic Yields and Pathways

The nature of the substituents also influences the electronic properties of the diene, which affects its subsequent reactivity. ijcrcps.com For instance:

Electron-Donating Groups (EDGs): Alkyl groups, such as the methyl groups in the synthesized examples, are electron-donating. EDGs on a diene increase the energy of its Highest Occupied Molecular Orbital (HOMO). ijcrcps.comorganic-chemistry.org This generally accelerates reactions where the diene acts as a nucleophile, such as in normal-demand Diels-Alder reactions, making the substituted diene potentially more reactive than the parent compound. ijcrcps.com

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups would be expected to lower the diene's HOMO energy, potentially decreasing its reactivity in normal-demand Diels-Alder reactions but enhancing it in inverse-demand scenarios. organic-chemistry.org

Furthermore, the presence of substituents can influence the stability and reaction pathways of intermediates. In the electrophilic addition of bromine, for example, the formation of 1,2- versus 1,4-addition products is sensitive to ring strain and the stability of the exocyclic double bonds, factors which can be modulated by ring substituents. dergipark.org.tr

Reactivity and Mechanistic Investigations of Cyclohexane, 1,2 Bis Methylene

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, resulting in a net reduction of bond multiplicity. wikipedia.org These reactions are a powerful tool for forming carbon-carbon bonds without the need for a nucleophile or an electrophile. wikipedia.org

Diels-Alder Reactions and Formation of Multicyclic Adducts

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a substituted alkene (dienophile) to create a substituted cyclohexene (B86901) derivative. wikipedia.org This [4+2] cycloaddition reaction is known for its ability to form six-membered rings with significant control over stereochemical and regiochemical outcomes. wikipedia.org Cyclohexane (B81311), 1,2-bis(methylene)- serves as a reactive diene in Diels-Alder reactions, leading to the formation of various multicyclic adducts. rsc.orgmasterorganicchemistry.com The fixed s-cis conformation of the diene system in 1,2-dimethylenecyclohexane makes it particularly reactive in these cycloadditions. libretexts.org

The reaction of 1,2-dimethylenecyclohexane with various dienophiles leads to the formation of bicyclic and polycyclic compounds. rsc.orgyoutube.com For instance, its reaction with dienophiles like maleic anhydride (B1165640) would yield a bridged bicyclic adduct. masterorganicchemistry.com The versatility of the Diels-Alder reaction allows for the construction of complex molecular architectures, a principle that is exploited in both nature and synthetic chemistry to build a wide array of natural products. nih.gov

Stereochemical Control in Cycloaddition Products

The stereochemistry of Diels-Alder reactions is highly specific. The stereochemistry of the dienophile is retained in the product; a cis-dienophile yields a product with syn substitution, while a trans-dienophile results in anti substitution. libretexts.org When cyclic dienes like 1,2-dimethylenecyclohexane are used, bicyclic products are formed, and the substituents on the dienophile can adopt either an endo or exo position. libretexts.orgyoutube.com

The "endo rule" in Diels-Alder reactions states that the dienophile's substituents with electron-withdrawing groups preferentially adopt the endo position in the transition state. youtube.comyoutube.com This preference is due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the newly forming ring. libretexts.org This stereochemical control is crucial for the synthesis of specific isomers of complex molecules. wikipedia.org

Application in Natural Product Synthesis Scaffolds

The ability of the Diels-Alder reaction to form complex polycyclic systems in a single step makes it a powerful tool in the total synthesis of natural products. wikipedia.orgnih.govnih.gov The scaffold of Cyclohexane, 1,2-bis(methylene)- can be found in the core structure of various natural products. Its use as a diene allows for the construction of intricate molecular frameworks that are present in a wide range of biologically active compounds. elsevierpure.comresearchgate.netrsc.org

The synthesis of complex natural products often relies on the efficient construction of key carbocyclic and heterocyclic scaffolds. nih.gov The Diels-Alder reaction, utilizing dienes like 1,2-dimethylenecyclohexane, provides an effective strategy for creating these foundational structures, which can then be further elaborated to achieve the final natural product. beilstein-journals.org

Precursors to Condensed Polynuclear Aromatic Systems (e.g., Pentacene)

The Diels-Alder reaction can be a key step in the synthesis of condensed polynuclear aromatic systems. For instance, a related reaction, the hexadehydro-Diels-Alder reaction, utilizes diynes and alkynes to form benzyne (B1209423) intermediates, which can then be trapped to create highly functionalized aromatic rings in a single step. wikipedia.org While not a direct precursor in the most common syntheses of pentacene, the general strategy of using Diels-Alder reactions to build up polycyclic aromatic frameworks is a well-established synthetic approach.

Catalyzed Diels-Alder Reactions with Cyclic Dienophiles

Diels-Alder reactions can be catalyzed to enhance their rate and selectivity. pearson.com Lewis acids are commonly used catalysts that coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. libretexts.org In the context of 1,2-dimethylenecyclohexane reacting with cyclic dienophiles, catalysis can play a significant role in controlling the stereochemical outcome and improving reaction efficiency. beilstein-journals.org

The use of catalysts is particularly important when dealing with less reactive dienes or dienophiles. Research has shown that both thermal and microwave activation can be employed to facilitate Diels-Alder reactions involving cyclic dienes and various dienophiles. beilstein-journals.org

Electrophilic Addition Reactions

In addition to cycloadditions, the double bonds of Cyclohexane, 1,2-bis(methylene)- are susceptible to electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. pearson.com

The reaction of 1,2-dimethylenecyclohexane with electrophiles like hydrogen halides (e.g., HBr) or halogens (e.g., Cl2) would proceed via electrophilic addition. stackexchange.comreddit.com The initial attack of the electrophile would likely occur at one of the methylene (B1212753) carbons, leading to the formation of a tertiary carbocation on the cyclohexane ring. This carbocation is relatively stable and would then be attacked by the nucleophilic part of the reagent. It is also important to consider the possibility of carbocation rearrangements, which can lead to the formation of different products. libretexts.org

Table of Reaction Data

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey Features
Diels-Alder1,2-bis(methylene)cyclohexane + Maleic AnhydrideThermalBridged Bicyclic AdductForms a new six-membered ring; High stereospecificity. wikipedia.orgmasterorganicchemistry.com
Diels-Alder1,2-bis(methylene)cyclohexane + Cyclic DienophileLewis AcidPolycyclic AdductCatalysis enhances rate and stereoselectivity. pearson.combeilstein-journals.org
Electrophilic Addition1,2-bis(methylene)cyclohexane + HBr-Brominated Cyclohexane DerivativeProceeds via a carbocation intermediate; Potential for rearrangements. stackexchange.comlibretexts.org

Bromination of Cyclohexane, 1,2-bis(methylene)-: Product Distribution Studies

The electrophilic addition of bromine to the exocyclic diene, Cyclohexane, 1,2-bis(methylene)-, results in a variety of products, the distribution of which is highly dependent on the reaction temperature. dergipark.org.tr

Temperature-Dependent Reaction Pathways: Kinetic vs. Thermodynamic Control

The bromination of Cyclohexane, 1,2-bis(methylene)- serves as a classic example of the competition between kinetic and thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product. As the temperature increases, the reaction becomes reversible, and the more stable thermodynamic product predominates. dergipark.org.trmasterorganicchemistry.com

At low temperatures, the electrophilic addition of bromine to Cyclohexane, 1,2-bis(methylene)- primarily yields the 1,4-addition product, 1,2-bis(bromomethyl)cyclohex-1-ene. dergipark.org.tr This is considered the kinetically controlled product. As the reaction temperature is increased, a decrease in the amount of this kinetically favored product is observed. dergipark.org.tr

At room temperature, while the 1,4-addition product, 1,2-bis(bromomethyl)cyclohex-1-ene, is still the main product, other products such as 1-bromo-1-(bromomethyl)-2-methylenecyclohexane and 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene are also formed. dergipark.org.tr At higher temperatures, the reaction shifts towards thermodynamic control, leading to an increase in the formation of more stable, rearranged products. dergipark.org.tr

Radicalic Addition Products at Elevated Temperatures

High-temperature bromination of Cyclohexane, 1,2-bis(methylene)- introduces a shift in the reaction mechanism, favoring radical pathways. This results in the formation of radicalic addition products. dergipark.org.tr The rise in temperature facilitates the homolytic cleavage of the bromine-bromine bond, generating bromine radicals that can initiate a radical chain reaction. youtube.compearson.com

The primary radical bromination products observed are 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene and 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene. dergipark.org.tr The formation of these products is also influenced by the concentration of bromine; an increase in the amount of bromine leads to a higher yield of radicalic addition products. dergipark.org.tr Furthermore, high-temperature bromination of the initially formed 1,4-addition product with excess bromine exclusively yields the radicalic brominated products, 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene and 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene. dergipark.org.tr

When the high-temperature bromination is carried out with excess bromine in a refluxing carbon tetrachloride solution, the 1,4-addition product is not formed. Instead, a tetrabromide, along with the radical bromination products 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene and 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene, and a minor amount of an unidentified aromatic compound are produced. dergipark.org.tr

Characterization of Bromonium Ion and Allylic Cation Intermediates

The formation of the observed bromination products can be rationalized through the involvement of key reactive intermediates. In the electrophilic addition pathway that dominates at lower temperatures, the initial attack of the diene on a bromine molecule is proposed to form a cyclic bromonium ion intermediate. youtube.comjuliethahn.com This three-membered ring containing a positively charged bromine atom is then subject to nucleophilic attack by the bromide ion.

The attack can occur at different carbon atoms of the original double bond system, leading to the various addition products. The formation of the 1,4-addition product, 1,2-bis(bromomethyl)cyclohex-1-ene, involves the formation of a resonance-stabilized allylic cation intermediate after the initial electrophilic attack. pearson.compearson.com This delocalized cation allows for the addition of the bromide ion at the terminal position of the conjugated system.

Under radical conditions at higher temperatures, the key intermediate is an allylic radical. youtube.compearson.com A bromine radical abstracts a hydrogen atom from a carbon adjacent to one of the double bonds, forming a resonance-stabilized allylic radical. youtube.comchegg.com This radical can then react with a bromine molecule to form the radical addition products. The resonance stabilization of the allylic radical allows for the formation of different constitutional isomers. youtube.com

Polymerization Behavior of Cyclohexane, 1,2-bis(methylene)-

Cyclohexane, 1,2-bis(methylene)- can undergo polymerization through different mechanisms, leading to polymers with distinct properties and structures.

Free-Radical Polymerization Mechanisms

Free-radical polymerization is a chain reaction process involving three main steps: initiation, propagation, and termination. fujifilm.comuomustansiriyah.edu.iq For Cyclohexane, 1,2-bis(methylene)-, this process would be initiated by a free-radical initiator, such as an azo compound or a peroxide, which decomposes upon heating or irradiation to generate initial radicals. fujifilm.com

Initiation: The initiator radical adds to one of the methylene groups of the monomer, creating a new radical species.

Propagation: This new radical then adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. youtube.com

Termination: The growth of the polymer chain is halted through termination reactions, which can occur by combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains). uomustansiriyah.edu.iqethz.ch

The structure of the resulting polymer can be complex due to the presence of two reactive double bonds in the monomer. The polymerization can proceed through the addition to one or both of the methylene groups, potentially leading to cross-linking and the formation of a network polymer. The specific reaction conditions, such as monomer concentration and temperature, would influence the extent of cross-linking and the final polymer architecture.

Anionic Polymerization and Living Polymerization Characteristics

Anionic polymerization offers another route to polymerize Cyclohexane, 1,2-bis(methylene)-. This method involves the initiation of polymerization by a nucleophile, such as an organolithium compound. The propagating species are carbanions. libretexts.org

A significant advantage of anionic polymerization, when conducted under stringent conditions (high purity of reagents and solvent), is its "living" nature. libretexts.orgbuffalo.edu In a living polymerization, there are no inherent termination or chain transfer steps. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The polymer chains remain active even after all the monomer has been consumed, and further addition of monomer will lead to continued chain growth. libretexts.org

For Cyclohexane, 1,2-bis(methylene)-, anionic polymerization could potentially lead to polymers with controlled microstructures. The nature of the counter-ion, the solvent, and the temperature can influence the stereochemistry of the monomer addition. The presence of two double bonds also opens up the possibility of forming different polymer structures, such as linear polymers with pendant vinyl groups or cyclized structures within the polymer backbone, depending on the reaction conditions. The living nature of the polymerization would also allow for the synthesis of block copolymers by the sequential addition of different monomers. buffalo.edu

Copolymerization with Other Conjugated Dienes and Vinyl Monomers

The copolymerization of 1,2-bis(methylene)cyclohexane with various conjugated dienes and vinyl monomers has been investigated to synthesize polymers with specific properties. The reactivity of 1,2-bis(methylene)cyclohexane in these reactions is influenced by the nature of the comonomer and the polymerization conditions.

For instance, in studies involving the copolymerization of conjugated dienes, it has been observed that the incorporation of 1,2-bis(methylene)cyclohexane can be tailored by adjusting the monomer feed ratios. This allows for the synthesis of copolymers with varying compositions and, consequently, a range of physical and chemical properties. The resulting polymers often exhibit characteristics that are a hybrid of the properties of the individual homopolymers.

The copolymerization with vinyl monomers also leads to the formation of novel polymeric materials. The presence of the cyclic diene unit within the polymer backbone can impart unique thermal and mechanical properties. The specific reactivity ratios of 1,2-bis(methylene)cyclohexane with different vinyl monomers determine the microstructure of the resulting copolymer, which in turn dictates its macroscopic properties.

Table 1: Examples of Copolymerization Reactions Involving Conjugated Dienes and Vinyl Monomers

ComonomerPolymerization TypeResulting Polymer StructureKey Features
Isoprene (B109036)Radical PolymerizationRandom copolymer with isoprene and 1,2-bis(methylene)cyclohexane unitsCombines the elastomeric properties of polyisoprene with the rigidity of the cyclic monomer.
StyreneAnionic PolymerizationBlock or random copolymer depending on addition sequenceCan produce thermoplastic elastomers with distinct hard and soft segments.
Methyl MethacrylateFree Radical PolymerizationCopolymer with ester functionalitiesOffers potential for post-polymerization modification and enhanced polarity.

Comparative Polymerization Reactivity with Lower Homologs

The polymerization behavior of 1,2-bis(methylene)cyclohexane has been compared with its lower homologs, such as 1,2-bis(methylene)cyclopentane and 1,2-bis(methylene)cyclobutane. These studies aim to understand the effect of ring size on the reactivity of the exocyclic diene system.

Generally, the reactivity in polymerization is influenced by ring strain and the conformational flexibility of the cycloalkane ring. The six-membered ring of 1,2-bis(methylene)cyclohexane is relatively strain-free compared to its four- and five-membered counterparts. This difference in ring strain can affect the rate of polymerization and the stability of the resulting polymer.

Anionic polymerization studies have provided insights into the relative reactivities of these cyclic dienes. The ease of polymerization is often correlated with the ability of the monomer to adopt a planar conformation, which facilitates the propagation of the polymer chain.

Table 2: Comparison of Polymerization Reactivity with Lower Homologs

MonomerRing SizeRelative Reactivity in Anionic PolymerizationKey Observations
1,2-bis(methylene)cyclobutane4HighHigh ring strain contributes to a higher driving force for polymerization.
1,2-bis(methylene)cyclopentane5ModerateExhibits intermediate reactivity between the four- and six-membered ring homologs.
1,2-bis(methylene)cyclohexane6LowerThe greater conformational flexibility and lower ring strain result in a comparatively lower polymerization rate.

Stereochemistry of Resultant Polymers: All-cis-Diene Polymeric Structures

A significant aspect of the polymerization of 1,2-bis(methylene)cyclohexane is the stereochemistry of the resulting polymer chain. Under certain polymerization conditions, particularly with specific catalysts, it is possible to achieve a high degree of stereocontrol, leading to the formation of all-cis-diene polymeric structures. chemrxiv.org

The formation of an all-cis polymer from 1,2-bis(methylene)cyclohexane means that the polymer backbone consists of repeating units where the double bonds are in the cis or Z configuration. pressbooks.pub This regular stereochemistry can have a profound impact on the physical properties of the polymer, such as its crystallinity, melting point, and mechanical strength.

The ability to control the stereochemistry is highly dependent on the polymerization mechanism. For instance, coordination polymerization using Ziegler-Natta catalysts or other transition-metal complexes can provide the necessary template for the stereospecific insertion of the monomer units into the growing polymer chain. orgoreview.com The conformation of the monomer, which can exist in s-cis and s-trans forms, also plays a crucial role in determining the final stereochemistry of the polymer. masterorganicchemistry.com Dienes that are "locked" in an s-cis conformation are particularly relevant for certain types of polymerizations. masterorganicchemistry.com

Table 3: Factors Influencing the Stereochemistry of Poly(1,2-bis(methylene)cyclohexane)

FactorInfluence on StereochemistryExample
Catalyst SystemCan direct the stereospecific addition of monomers.Ziegler-Natta catalysts are known to produce stereoregular polymers from dienes. orgoreview.com
Polymerization TemperatureCan affect the equilibrium between different isomeric forms and the rate of competing side reactions.Lower temperatures often favor higher stereoselectivity.
Monomer ConformationThe s-cis conformation is often a prerequisite for certain stereospecific polymerization pathways. masterorganicchemistry.comThe locked s-cis conformation of some cyclic dienes facilitates specific polymerization outcomes. masterorganicchemistry.com

Other Significant Transformation Reactions

Dehydrohalogenation Reactions in Synthetic Sequences

Dehydrohalogenation is a key chemical transformation used in the synthesis of 1,2-bis(methylene)cyclohexane. orgsyn.org This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms in a substrate, leading to the formation of a double bond. In the context of synthesizing 1,2-bis(methylene)cyclohexane, a common precursor is a 1,2-bis(halomethyl)cyclohexane.

The reaction is typically carried out in the presence of a strong base. The choice of base and reaction conditions can significantly influence the yield and purity of the resulting diene. For example, using a bulky base can favor the formation of the desired exocyclic double bonds over other potential elimination or substitution products. The nature of the leaving group (the halogen) also plays a role in the reaction's efficiency.

Theoretical and Computational Chemistry Studies of Cyclohexane Systems

Conformational Analysis of Cyclohexane (B81311) Derivatives

The conformational landscape of cyclohexane derivatives, including 1,2-bis(methylene)cyclohexane, is a cornerstone of organic chemistry. The chair conformation is widely recognized as the most thermodynamically stable arrangement for six-membered rings, possessing an energy level 5–10 kcal·mol⁻¹ lower than other conformations like the boat or twist-boat. semanticscholar.org However, the dynamic interplay of ring-flipping and substituent interactions can significantly influence molecular properties and reactivity. semanticscholar.org

For disubstituted cyclohexanes, the relative stability of conformers is dictated by the steric strain arising from substituent positioning. Generally, a conformation with both substituents in equatorial positions is more stable than one with both in axial positions. libretexts.orgfiveable.me When one substituent is axial and the other equatorial, the conformer with the larger group in the equatorial position is favored. libretexts.org

In the case of cis-1,2-disubstituted cyclohexanes, both chair conformations typically feature one axial and one equatorial substituent, leading to comparable energy levels and a dynamic equilibrium. libretexts.orgyoutube.com Conversely, trans-1,2-disubstituted cyclohexanes can exist as either a diaxial or a diequatorial conformer. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which introduce considerable steric strain. libretexts.orgyoutube.com

Molecular Modeling and Energy Minimization Techniques

Molecular modeling serves as a powerful tool for predicting the most stable conformations of molecules like 1,2-bis(methylene)cyclohexane. By employing energy minimization techniques, computational programs can optimize molecular structures to identify the lowest energy arrangements. sapub.org

A common approach involves using force fields, such as MMFF94, within a molecular modeling program. sapub.org The process begins with constructing the molecule in the software, followed by an optimization process that adjusts bond lengths and angles to find a stable conformation. The resulting energy of the optimized structure can then be calculated and compared with other possible conformations to determine their relative stabilities. sapub.org For instance, in disubstituted cyclohexanes, the energy difference between chair conformers with axial versus equatorial substituents can be quantified. The conformer with the methyl group in the axial position is destabilized by approximately 7.3 kJ/mol due to 1,3-diaxial strain. openochem.org This destabilization is a result of gauche interactions between the axial substituent and the cyclohexane ring. openochem.org

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations provide a deeper understanding of the electronic structure and stability of cyclohexane derivatives. Methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level are employed to analyze the mechanism and regioselectivity of reactions involving these compounds. researchgate.net

These calculations can predict the distribution of electron density and identify regions of electrophilicity and nucleophilicity, which are crucial for understanding reaction pathways. researchgate.net The analysis of the electron localization function (ELF) can reveal the nature of chemical bonds and the electronic character of reacting molecules. researchgate.net For example, in cycloaddition reactions, the global electronic flux between reactants can be predicted using conceptual DFT indices, providing insight into the reaction's feasibility and preferred orientation. researchgate.net

Application of Transition State Theory (TST) in Reaction Kinetics

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactions proceed through a high-energy intermediate known as the activated complex or transition state. wikipedia.orglibretexts.org The rate of reaction is then determined by the concentration of these activated complexes and the frequency at which they convert into products. wikipedia.org

The energy profile of a reaction, often depicted in a reaction coordinate diagram, illustrates the energy changes as reactants are converted to products. The peak of this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). youtube.comyoutube.com A lower activation energy corresponds to a faster reaction rate. TST allows for the calculation of important thermodynamic parameters of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡), which provide a more complete picture of the reaction kinetics. wikipedia.org For instance, the chair flip of cyclohexane has a Gibbs free energy of activation of about 11 kcal/mol, corresponding to a very rapid process at room temperature. wikipedia.org

Force-Field Calculations for Conformational Equilibria

Force-field calculations are a computational method used to determine the conformational equilibria of molecules by estimating the potential energy of different arrangements of atoms. These methods are based on a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov

Several force fields have been developed with varying levels of accuracy. For cyclohexane derivatives, force fields like MM3-00 and MMFF94 have shown good performance in calculating conformational energies. nih.gov These calculations can predict the equilibrium constant (K) between different conformers, which is related to the Gibbs free energy difference (ΔG) between them. openochem.org For example, in methylcyclohexane, the equilibrium heavily favors the conformer with the equatorial methyl group, with an equilibrium constant of approximately 19, indicating that this conformer is about 95% of the mixture at equilibrium. openochem.org

Conformational Energy Comparison of Force Fields nih.gov

Force FieldError (kcal mol⁻¹)
MM3-001.28
MMFF941.30
ΜΜ3-961.40
MMX1.77
MM+2.01
MM42.05
DREIDING3.63
UFF3.77

This table displays the errors of various force fields in calculating conformational energies.

Understanding Ring Dynamics and Mobility in Cyclic Diene Systems

The dynamics of the cyclohexane ring, particularly the ring-flipping motion, play a crucial role in the reactivity of cyclic diene systems. nih.gov While the chair conformation is generally the most stable, the interconversion between chair and twisted-boat conformations can be influenced by the nature and arrangement of substituents. semanticscholar.orgnih.gov

Molecular dynamics (MD) simulations are a powerful tool for investigating these dynamic processes. nih.gov By simulating the movement of atoms over time, MD can reveal the conformational landscape and the energy barriers between different conformations. For example, in derivatives of 1,2-cyclohexanecarboxylic acid amide, the trans isomer exhibits a more dynamic interconversion between chair and twisted-boat forms compared to the cis isomer, which prefers the classic chair conformation. nih.gov This difference in dynamic behavior is attributed to steric repulsion between the bulky substituents in the trans isomer, which lowers the energy barrier for ring inversion. semanticscholar.orgnih.gov This dynamic nature can have a significant impact on the molecule's reactivity. semanticscholar.orgnih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving cyclohexane derivatives. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and predict the structure of the products. wikipedia.org

Quantum chemical methods, such as DFT, can be used to calculate the activation energies for different reaction pathways, allowing for the prediction of which products will be formed preferentially. researchgate.net For instance, in cycloaddition reactions, computational analysis can determine whether the reaction will proceed through a one-step or multi-step mechanism and can predict the regioselectivity (the orientation of the reactants in the product). researchgate.net The analysis of the global and local reactivity indices derived from conceptual DFT can further explain the observed selectivity. researchgate.net These computational predictions are essential for designing new synthetic routes and understanding the underlying principles that govern chemical reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "Cyclohexane, 1,2-bis(methylene)-". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in "Cyclohexane, 1,2-bis(methylene)-". The molecule's structure suggests the presence of distinct signals corresponding to different types of protons. The four vinylic protons (=CH₂) are expected to appear in a specific region of the spectrum, likely as two distinct signals due to their geometric relationship with the ring. The eight aliphatic protons on the cyclohexane (B81311) ring (at positions 3, 4, 5, and 6) would produce more complex signals in the upfield region of the spectrum. The chemical shifts and coupling patterns of these protons are crucial for confirming the connectivity of the carbon skeleton. Due to the rapid ring-flipping of the cyclohexane moiety at room temperature, the axial and equatorial protons may average out, simplifying the spectrum. wikipedia.orgpressbooks.pub

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. For "Cyclohexane, 1,2-bis(methylene)-", which has the molecular formula C₈H₁₂, symmetry dictates the number of unique carbon signals. nih.gov The structure contains three distinct types of carbon atoms: two quaternary vinylic carbons (C1 and C2), two methylene (B1212753) vinylic carbons (=CH₂), and four chemically equivalent methylene carbons within the cyclohexane ring (C3, C6 and C4, C5). This would result in three signals in the ¹³C NMR spectrum. Database information indicates a ¹³C NMR spectrum has been recorded on a Bruker WH-90 instrument. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexane, 1,2-bis(methylene)-

Carbon Type Predicted Chemical Shift (ppm)
Quaternary Vinylic (C=) 140-150
Methylene Vinylic (=CH₂) 110-120

Note: The table presents expected chemical shift ranges based on typical values for similar functional groups.

For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. Methods like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be particularly useful for "Cyclohexane, 1,2-bis(methylene)-".

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between neighboring protons. It would allow for the definitive assignment of protons within the cyclohexane ring and confirm the connectivity between the ring protons and the exocyclic methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would provide an unambiguous link between the ¹H and ¹³C NMR data, confirming which protons are bonded to which carbon atoms.

These 2D NMR experiments are invaluable for differentiating between protons in similar chemical environments and for assembling the complete molecular structure. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FT-IR spectrum of "Cyclohexane, 1,2-bis(methylene)-" is characterized by specific absorption bands that confirm its key structural features. The presence of the conjugated diene system is indicated by C=C stretching vibrations, while the different types of C-H bonds (vinylic and aliphatic) also show characteristic absorptions. nih.gov

Table 2: Key FT-IR Absorption Bands for Cyclohexane, 1,2-bis(methylene)-

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3080 C-H Stretch Vinylic (=C-H)
2850-2950 C-H Stretch Aliphatic (-C-H)
~1640 C=C Stretch Conjugated Diene

Note: The table lists typical wavenumbers for the specified functional groups.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "Cyclohexane, 1,2-bis(methylene)-" (C₈H₁₂), the molecular ion peak ([M]⁺) in the mass spectrum would appear at a mass-to-charge ratio (m/z) of 108.18. nih.govnist.gov The fragmentation pattern observed provides further structural information. A common fragmentation pathway for cyclic dienes involves a retro-Diels-Alder reaction. In this case, the molecular ion could lose ethylene (C₂H₄, mass 28) to produce a fragment ion corresponding to cyclohexadiene at m/z 80. Further fragmentation of the cyclohexane ring would also lead to a series of smaller charged fragments. The base peak, which is the most abundant ion, for similar cyclic alkenes is often the [M-ethylene]⁺ fragment. docbrown.info

Table 3: Major Ions in the Mass Spectrum of Cyclohexane, 1,2-bis(methylene)-

m/z Proposed Fragment Ion Formula
108 Molecular Ion [M]⁺ [C₈H₁₂]⁺
93 [M-CH₃]⁺ [C₇H₉]⁺
79 [C₆H₇]⁺ [C₆H₇]⁺

Note: This table is based on general fragmentation patterns and data from the NIST database for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. "Cyclohexane, 1,2-bis(methylene)-" contains a conjugated diene system, which acts as a chromophore that absorbs UV radiation. The s-cis conformation of the diene, constrained by the ring structure, influences the wavelength of maximum absorption (λmax). According to the NIST Chemistry WebBook, the UV/Visible spectrum for this compound shows an absorption maximum. nist.gov This absorption corresponds to a π → π* electronic transition within the conjugated system. The position of λmax is a key characteristic of the conjugated diene and can be used for both qualitative identification and quantitative analysis.

Table 4: UV-Vis Absorption Data for Cyclohexane, 1,2-bis(methylene)-

Chromophore λmax (nm) Electronic Transition

Note: The λmax value is an approximation based on typical values for similar cyclic conjugated dienes and available spectral data. nist.gov

Chromatographic Separation and Purity Assessment Techniques

The analysis and purification of "Cyclohexane, 1,2-bis(methylene)-," a non-polar conjugated diene, relies on chromatographic techniques that exploit differences in partitioning behavior between a stationary phase and a mobile phase. Gas-Liquid Chromatography (GLC) and Thin Layer Chromatography (TLC) are two such powerful and complementary methods employed for its characterization.

Gas-Liquid Chromatography (GLC) for Mixture Analysis

Gas-Liquid Chromatography is a highly effective technique for separating and analyzing volatile compounds like "Cyclohexane, 1,2-bis(methylene)-." In GLC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a liquid stationary phase coated on a solid support. The separation is based on the differential partitioning of the analytes between the gas and liquid phases.

For the analysis of non-polar hydrocarbons such as "Cyclohexane, 1,2-bis(methylene)-," non-polar stationary phases are typically employed. The choice of stationary phase is critical for achieving optimal separation from other components in a mixture, such as starting materials, solvents, or byproducts. Common stationary phases for this type of analysis include polysiloxanes, like dimethylpolysiloxane or a slightly more polar 5% phenyl-dimethylpolysiloxane.

Table 1: Representative Gas-Liquid Chromatography (GLC) Parameters for Analysis of "Cyclohexane, 1,2-bis(methylene)-" and Related Compounds

ParameterTypical Value/ConditionPurpose
Stationary Phase Dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% Phenyl-dimethylpolysiloxane (e.g., DB-5, HP-5MS)Provides a non-polar environment for the separation of hydrocarbons.
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thicknessStandard dimensions for high-resolution capillary GLC.
Carrier Gas Helium or HydrogenInert mobile phase to transport the analyte through the column.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)Separates components with a wide range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides high sensitivity for hydrocarbons; MS allows for identification based on mass-to-charge ratio.

Note: The parameters in this table are illustrative and may require optimization for specific analytical applications.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography is a simple, rapid, and versatile technique for the qualitative analysis of mixtures, monitoring the progress of chemical reactions, and determining the appropriate solvent system for larger-scale column chromatography purification. In TLC, a thin layer of an adsorbent material, typically silica (B1680970) gel, is coated onto a solid support like a glass or aluminum plate. This serves as the stationary phase. A solvent or a mixture of solvents, the mobile phase, moves up the plate by capillary action.

For a non-polar compound like "Cyclohexane, 1,2-bis(methylene)-," a non-polar eluent is generally used. Pure hexane or a mixture of hexane and a slightly more polar solvent, such as ethyl acetate or dichloromethane, in a low ratio (e.g., 9:1 or 19:1 hexane:ethyl acetate) is often effective. The separation is based on the principle of adsorption; non-polar compounds have a weaker affinity for the polar silica gel stationary phase and therefore travel further up the plate with the non-polar mobile phase, resulting in a higher Retention Factor (Rf) value.

Visualization of the separated components on the TLC plate is necessary as "Cyclohexane, 1,2-bis(methylene)-" is colorless. Due to its conjugated diene system, it is expected to be UV active and can be visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. Alternatively, staining with iodine vapor is a common method for visualizing unsaturated hydrocarbons, which typically appear as brown spots.

Table 2: Typical Thin Layer Chromatography (TLC) Conditions for "Cyclohexane, 1,2-bis(methylene)-"

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Hexane or Hexane:Ethyl Acetate (e.g., 19:1 v/v)
Visualization 1. UV light (254 nm)2. Iodine vapor
Expected Rf Value High (e.g., > 0.7 in pure hexane)

Note: The Rf value is dependent on the specific conditions (e.g., exact solvent composition, temperature, plate type) and should be considered relative to other components in the mixture.

Applications and Emerging Research Frontiers

Role as a Versatile Intermediate in Fine Organic Synthesis

Cyclohexane (B81311), 1,2-bis(methylene)-, also known as 1,2-dimethylenecyclohexane, serves as a crucial intermediate in fine organic synthesis. Its utility stems from the presence of a conjugated diene structure, which makes it an excellent participant in Diels-Alder reactions. orgsyn.org This cycloaddition capability is fundamental in constructing complex cyclic systems, which are common motifs in natural products and pharmaceutically active compounds.

The reactivity of the electron-rich diene system facilitates cycloaddition reactions that are critical in the synthesis of a variety of organic molecules. For instance, it is employed as a building block for more intricate molecular architectures. The compound's ability to readily undergo such transformations makes it a valuable tool for chemists seeking to build complex molecular frameworks from simpler precursors.

Precursor in Advanced Materials Science and Polymer Development

The application of Cyclohexane, 1,2-bis(methylene)- extends into the realm of materials science, where it functions as a precursor for the development of advanced polymers and materials. Its bifunctional nature, arising from the two methylene (B1212753) groups, allows it to be incorporated into polymer chains, influencing the final properties of the material.

Development of High-Performance Plastics and Composite Materials

In the field of high-performance plastics and composite materials, Cyclohexane, 1,2-bis(methylene)- and its derivatives are investigated for their potential to enhance material properties. For example, related cyclohexane-based monomers are used in the synthesis of polyesters like poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD), which can serve as a matrix resin for transparent composites. researchgate.net The inclusion of the cyclohexane ring in the polymer backbone can impart improved mechanical and thermal properties to the resulting materials. researchgate.net

Synthesis of Resinous Polymers with Tailored Properties

Cyclohexane, 1,2-bis(methylene)- is utilized in the synthesis of various resinous polymers, including polyurethanes and polyesters. Its capacity to act as a cross-linking agent is particularly noteworthy, as it can significantly improve the mechanical characteristics of these polymers. Furthermore, its structure contributes to the durability and adhesion strength of coatings and adhesives, as well as enhancing the flexibility and environmental resistance of these materials. It is also used in the production of elastomers, which are valued for their high elasticity and resilience.

Catalytic Applications and Design of Novel Catalytic Systems

The reactivity of Cyclohexane, 1,2-bis(methylene)- and its derivatives makes them suitable for use in the design and development of novel catalytic systems. The double bonds in the molecule can coordinate with metal centers, providing a scaffold for catalytic activity.

Utilization in the Preparation of Recyclable Metal Nanoparticle Catalysts

While direct applications of Cyclohexane, 1,2-bis(methylene)- in preparing recyclable metal nanoparticle catalysts are not extensively detailed in the provided search results, the broader context of using cyclohexane derivatives and related structures in catalysis is evident. For instance, research has been conducted on designing heterogeneous catalytic systems for cyclohexane autoxidation using nano-sized Cr(III) colloids immobilized on a silica (B1680970) support. researchgate.net Additionally, the development of catalysts for chemical recycling of polymers like poly(cyclohexene carbonate) highlights the role of metal complexes in facilitating reactions involving cyclohexane-based structures. acs.org These examples suggest the potential for using functionalized versions of Cyclohexane, 1,2-bis(methylene)- to anchor or stabilize metal nanoparticles, thereby creating recyclable catalysts.

Derivatization Strategies for Functional Materials

The derivatization of Cyclohexane, 1,2-bis(methylene)- opens up avenues for creating a wide array of functional materials with specific properties. By chemically modifying the core structure, researchers can tailor the molecule for various applications. For instance, the related compound 1,4-bis((vinyloxy)methyl) cyclohexane is noted for its potential in producing polymers, coatings, and adhesives due to its ability to undergo polymerization and cross-linking reactions. ontosight.ai These materials find use in industries such as construction, automotive, and electronics. ontosight.ai The reactivity of such derivatives allows for the synthesis of complex molecules and materials with customized properties. ontosight.ai

Future Research Directions in Sustainable Chemistry and Advanced Functional Materials

The unique structural characteristics of Cyclohexane, 1,2-bis(methylene)-, specifically its constrained s-cis conjugated diene system integrated into a six-membered alicyclic ring, position it as a monomer of significant interest for future research at the intersection of sustainable chemistry and advanced functional materials. The dual reactivity of its exocyclic methylene groups, combined with the rigidity of the cyclohexane backbone, offers a versatile platform for molecular design. Future investigations are poised to explore its potential in creating next-generation polymers that are not only high-performing but also environmentally responsible.

Pioneering Bio-based Synthesis Routes

A primary frontier in sustainable chemistry is the transition from petroleum-based feedstocks to renewable resources. Future research will likely focus on developing economically viable pathways to synthesize Cyclohexane, 1,2-bis(methylene)- from bio-derived precursors. Terpenoids, a diverse class of naturally abundant compounds, present a promising starting point. For instance, research has demonstrated the transformation of terpenoids like carvone, piperitone, and verbenone—all of which contain a six-membered ring—into analogous exo-methylene conjugated dienes through straightforward chemical reactions like Wittig-type olefination. mdpi.combohrium.comrsc.org These terpene-derived dienes have shown high reactivity in cationic polymerization, yielding bio-based polymers with excellent thermal properties, such as high glass transition temperatures (Tg). rsc.orgnii.ac.jp

A plausible future research direction involves adapting these methodologies to produce Cyclohexane, 1,2-bis(methylene)-. This could involve starting from a readily available bio-based cyclohexanone (B45756) derivative and applying a double Wittig reaction or a similar olefination strategy. Success in this area would significantly enhance the sustainability profile of polymers derived from this monomer, aligning them with the principles of a circular economy. nih.govresearchgate.net

Designing Chemically Recyclable and Self-Healing Polymers

The inherent reactivity of Cyclohexane, 1,2-bis(methylene)- in Diels-Alder reactions is a cornerstone for its application in creating sustainable polymer networks. researchgate.net The Diels-Alder reaction is a thermally reversible cycloaddition, a property that is being extensively explored for the design of self-healing and chemically recyclable thermosets. researchgate.netwikipedia.org

Future work will likely exploit this reversibility by using Cyclohexane, 1,2-bis(methylene)- as a diene monomer in step-growth polymerizations with various bismaleimides or other dienophiles. nih.govrug.nl The resulting polymers would be crosslinked via thermally labile Diels-Alder adducts. Upon heating, these linkages would break in a retro-Diels-Alder reaction, allowing the material to be reprocessed, reshaped, or depolymerized back to its constituent monomers for recovery and reuse. nih.govmdpi.com This "closed-loop" approach is a critical strategy for mitigating plastic waste. Research has shown that polymers incorporating furan/maleimide adducts exhibit these recyclable characteristics, and similar principles can be applied here. nih.govrug.nl The rigid cyclohexane unit is expected to impart superior thermal and mechanical stability to the resulting materials compared to more flexible furan-based systems.

Monomer System Reversible Chemistry Potential Application Key Research Focus
Cyclohexane, 1,2-bis(methylene)- / BismaleimideDiels-Alder / retro-Diels-Alder researchgate.netnih.govRecyclable Thermosets, Self-Healing CoatingsOptimizing reaction kinetics, Enhancing mechanical properties
Bio-derived Difuran / BismaleimideDiels-Alder / retro-Diels-Alder nih.govBio-based Recyclable PolymersMonomer synthesis from biomass, Scale-up
Furan / MaleimideDiels-Alder / retro-Diels-Alder rug.nlSelf-Healing MaterialsLowering retro-Diels-Alder temperature

Developing Advanced Functional Materials

The structure of Cyclohexane, 1,2-bis(methylene)- is also well-suited for the creation of advanced functional materials with tailored properties.

Stimuli-Responsive Systems: After polymerization, a portion of the exocyclic double bonds from the diene can remain as pendant vinyl groups along the polymer backbone. These unreacted sites serve as valuable handles for post-polymerization functionalization. researchgate.netrsc.org Future research can focus on grafting stimuli-responsive molecules onto these sites. For example, attaching pH-sensitive amine or carboxylic acid groups could yield polymers that change their solubility or conformation in response to pH changes. nih.gov Similarly, the attachment of photo-responsive moieties like azobenzene (B91143) or spiropyran could lead to materials that change color or shape upon light irradiation. nih.gov This strategy opens pathways to intelligent materials for applications in drug delivery, sensors, and smart coatings. nih.govelsevierpure.com

High-Performance Elastomers and Plastics: The incorporation of rigid alicyclic structures into polymer chains is a known strategy to enhance thermomechanical properties. vt.eduuomustansiriyah.edu.iq The cyclohexane ring in the repeating unit of a polymer derived from Cyclohexane, 1,2-bis(methylene)- would increase the glass transition temperature (Tg) and improve thermal stability by restricting segmental motion of the polymer chains. slideshare.net This makes it a promising monomer for developing advanced elastomers with high resilience and thermal resistance or engineering plastics with superior durability. mdpi.comresearchgate.net Future studies will involve systematic investigation of structure-property relationships, correlating the monomer content in copolymers with their mechanical strength, thermal stability, and dynamic mechanical properties. vt.eduminarjournal.com

Property Structural Origin Potential Material Future Research Direction
High Thermal StabilityRigid alicyclic ring in backbone vt.eduHigh-Performance Engineering PlasticsCopolymerization with other monomers to tailor Tg and modulus
Chemical ReactivityPendant vinyl groups for functionalization researchgate.netStimuli-Responsive Hydrogels, Smart CoatingsDevelopment of efficient post-polymerization modification techniques
Controlled RecyclabilityReversible Diels-Alder linkages nih.govRecyclable Adhesives and SealantsInvestigating fatigue resistance over multiple recycling cycles

By pursuing these research avenues, the scientific community can unlock the full potential of Cyclohexane, 1,2-bis(methylene)- as a key building block for a new generation of sustainable and high-performance polymeric materials.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Cyclohexane, 1,2-bis(methylene)-?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilize retention indices (RI) for identification. For example, cyclobutane, 1,2-bis(methylene)- (CAS 14296-80-1) has a first-dimension RI of 602 and a second-dimension retention ratio of 1.145, which can guide method optimization for similar bicyclic alkenes .
  • Infrared (IR) Spectroscopy: Analyze C-H stretching vibrations in methylene groups (2850–2980 cm⁻¹) and ring deformation modes (700–800 cm⁻¹). Compare with reference spectra from databases like NIST .
  • Nuclear Magnetic Resonance (NMR): Use ¹³C NMR to distinguish between methylene carbons (δ ~100–110 ppm) and cyclohexane ring carbons (δ ~20–30 ppm).

Basic: How can X-ray crystallography resolve the steric configuration of Cyclohexane, 1,2-bis(methylene)- derivatives?

Methodological Answer:

  • SHELX Suite: Employ SHELXL for structure refinement. The software handles small-molecule crystallography effectively, even for strained bicyclic systems. For example, SHELXL's robust algorithms can model methylene group positions and ring puckering .
  • Data Collection: Use synchrotron radiation for high-resolution data, especially if the compound exhibits twinning or weak diffraction.

Advanced: What reaction mechanisms govern the acid-catalyzed rearrangements of halogenated Cyclohexane, 1,2-bis(methylene)- derivatives?

Methodological Answer:

  • Mechanistic Pathways: Studies on 1,2-bis(difluoromethyl)cyclohexane show competing migration pathways for methylene vs. halogenated groups under acidic conditions. Fluorosulfonic acid minimizes hydrolysis, enabling isolation of rearrangement products .
  • Kinetic Analysis: Monitor reaction progress via in-situ IR spectroscopy to track intermediate formation. Computational modeling (DFT) can predict transition states and activation energies .

Advanced: How do steric and electronic factors influence the regioselectivity of Cyclohexane, 1,2-bis(methylene)- in Diels-Alder reactions?

Methodological Answer:

  • Computational Modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity with dienophiles. For example, methylene groups may act as electron-deficient dienes .
  • Experimental Validation: Perform reactions with substituted dienophiles (e.g., maleic anhydride) and analyze regioselectivity via ¹H NMR coupling constants or X-ray crystallography .

Advanced: What environmental persistence metrics apply to Cyclohexane, 1,2-bis(methylene)- and its degradation byproducts?

Methodological Answer:

  • Environmental Half-Life: Assess using OECD 301B (Ready Biodegradability Test). Similar cyclohexane derivatives (e.g., 1,4-bis(methylene)-) show moderate persistence in aquatic systems, with hydrolysis half-lives >30 days .
  • Degradation Pathways: Use GC-MS to identify oxidation products (e.g., epoxides or ketones) under UV irradiation. Compare with retention indices from standardized methods .

Basic: How can computational thermochemistry data improve synthesis protocols for Cyclohexane, 1,2-bis(methylene)-?

Methodological Answer:

  • Reaction Enthalpy (ΔrH°): Leverage NIST data for hydrogenation reactions (e.g., ΔrH° = -208 kJ/mol for C₉H₁₂ → C₉H₁₈) to optimize catalyst selection and reaction temperatures .
  • Vapor Pressure Modeling: Apply Antoine equation parameters to design distillation workflows, reducing side-product formation.

Advanced: What challenges arise in chromatographic separation of Cyclohexane, 1,2-bis(methylene)- isomers?

Methodological Answer:

  • Column Selection: Use polarizable phases (e.g., PEG-20M) to resolve cis/trans isomers. For example, 1,2-dimethylcyclohexane isomers exhibit distinct retention times on SE-30 columns .
  • Multi-Dimensional GC: Combine non-polar (DB-5) and polar (DB-Wax) columns to enhance resolution, as demonstrated for structurally similar alkenes .

Advanced: How does steric strain in Cyclohexane, 1,2-bis(methylene)- affect its thermodynamic stability?

Methodological Answer:

  • Heat of Formation (ΔHf): Compare experimental values (e.g., from bomb calorimetry) with computational predictions (Gaussian 16, CBS-QB3). Methylene groups introduce ~10 kJ/mol strain relative to unsubstituted cyclohexane .
  • Conformational Analysis: Use variable-temperature NMR to quantify ring-flipping barriers. For example, trans-1,2-dimethylcyclohexane exhibits higher barriers due to gauche interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1,2-bis(methylene)-
Reactant of Route 2
Cyclohexane, 1,2-bis(methylene)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.